methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate -

methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Catalog Number: EVT-3652402
CAS Number:
Molecular Formula: C24H18N4O5
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Methods: Common synthetic approaches include multi-component reactions [], cyclo-condensation reactions [], and reactions involving hydrazines and carbonyl compounds [, , , , , , , , , , , , , , , , , , , , , , ].
  • Techniques: Single-crystal X-ray diffraction is widely used to determine the three-dimensional structure of synthesized compounds [, , , , , , , , , , , , , , , , , , ].
Chemical Reactions Analysis
  • Reactions: The papers describe various reactions like ring formations [], rearrangements [], and complexation with metal ions [, , , ].

Biological Activities of Pyrazole Derivatives:

  • Evaluation: The synthesized pyrazole derivatives are often screened for their potential biological activities, including antimicrobial [, , , , , ], anticancer [, , ], and analgesic activities [].
  • Mechanism of Action: Some studies employ molecular docking simulations to understand how the compounds interact with specific biological targets like enzymes [, , ].
  • Properties: Solubility, melting point, and spectroscopic properties are often reported for the synthesized compounds [, ].

    4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    • Compound Description: This compound was synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 3,4-dimethoxybenzaldehyde. [] It was characterized by elemental analyses, mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy. [] The compound's potential inhibitory action was studied through docking with human prostaglandin reductase (PTGR2). []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Additionally, both compounds feature an aromatic ring directly attached to the pyrazole moiety. [] ()

    (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide

    • Compound Description: This Schiff base ligand and its MoO2(II) complex were studied for their physicochemical, spectral, and theoretical properties. [] The ligand was synthesized by reacting 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one with sulfanilamide. [] The MoO2(II) complex was characterized as cis-[MoO2(L)2], where L is the monobasic bidentate Schiff base ligand. [] Theoretical calculations were performed to analyze the geometry, molecular orbital, and nonlinear optical properties. [] The compounds were also evaluated for their in silico bioactivity and drug-likeness. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Additionally, both compounds have an aromatic ring attached to the pyrazole moiety. [] ()

    4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

    • Compound Description: A novel series of imidazole-pyrazole hybrids, including this compound, was synthesized using a base-catalyzed one-pot multi-component reaction (MCR). [] These hybrids were screened for in vitro biological activities, exhibiting high activity against EGFR, A549, HepG2, FabH E. coli. [] DFT studies and molecular docking were performed to understand their binding interactions with target proteins. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds have a substituted phenyl ring attached to the nitrogen atom of the pyrazole ring. [] ()
    • Compound Description: This compound is part of a new series of imidazole-pyrazole-benzo[f]chromene hybrids synthesized via a base-catalyzed cyclo-condensation reaction. [] These hybrids showed promising antimicrobial and anticancer activity. [] Enzyme inhibitory activities were tested against FabH and EGFR. [] Molecular modeling studies revealed insights into their binding interactions with EGFR and FabH. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds have a substituted phenyl ring attached to the nitrogen atom of the pyrazole ring. [] ()
    • Compound Description: This compound is a 3CLpro non-peptidic inhibitor. [] In silico methods were used to investigate its absorption, distribution, metabolism, excretion, toxicity, and polypharmacological profile. [] PASS online software predicted its potential as a Fusarinine-C ornithinesterase inhibitor, possibly beneficial in cancer treatment. [] SwissADME predicted good oral absorption but limited blood-brain barrier permeability. [] The molecule showed drug-like properties but poor water solubility. [] It also exhibited inhibitory effects on CYP2C19 and CYP2C9, suggesting potential drug interactions. [] XUNDRUG predicted potential hepatic and nephron toxicity. []
    • Relevance: This compound shares a 3-phenyl-4,5-dihydro-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds share a pyrazole ring substituted with a phenyl ring at position 3. [] ()
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

    • Compound Description: This photochromic compound was synthesized through a one-pot, three-component reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate. [] The compound exhibits intriguing photochromic behavior in both crystalline and solution phases. [] Its structure was confirmed using elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()

    Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane

    • Compound Description: This compound forms sheets through N—H⋯N and N—H⋯O hydrogen bonds in its crystal structure. [] The molecule features intramolecular N—H⋯N hydrogen bonds and intermolecular hydrogen bonds involving the amino and methoxy groups, leading to the formation of C(10) and C(8) chains. [] These chains combine to generate (010) sheets. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()

    (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

    • Compound Description: The crystal structure of this compound reveals the formation of two fused S(6) rings due to amine-N—H⋯O and hydroxy-O—H⋯O hydrogen bonds with the central carbonyl group. [] The molecule shows a twist, indicated by the dihedral angle between the terminal phenyl and bromobenzene rings. [] Intermolecular C—H⋯π interactions lead to the formation of dimeric aggregates in the crystal packing. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()

    (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

    • Compound Description: The crystal structure of this compound shows a nearly planar benzofuran ring system. [] The pyrazole ring forms various dihedral angles with the phenyl, furan, and benzene rings. [] Intermolecular interactions, including N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, connect the molecules in the crystal, generating edge-fused R44(20) and R12(7) rings that form sheets parallel to (010). []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()

    1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro -1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

    • Compound Description: This compound serves as a ligand for the synthesis of Co(II), Ni(II), Mn(II), and Cu(II) complexes, which have potential applications in various fields due to the biological significance of Schiff base ligands. [] The complexes were characterized, and their antibacterial activity was evaluated. []
    • Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring substituted at the 1-position. [] ()

    (2Z)-3-(4-Chloroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

    • Compound Description: This compound has a nearly coplanar central residue with the hydroxy, amino, and carbonyl groups on the same side, enabling intramolecular O—H⋯O and N—H⋯O hydrogen bond formation and stabilizing the Z conformation. [] The terminal aromatic rings are not coplanar with the central plane, indicating a twisted molecular structure. [] C—H⋯π interactions form supramolecular layers in the crystal packing. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()

    rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one

    • Compound Description: This compound crystallizes in space group P1 with two nearly enantiomorphous molecules in the asymmetric unit. [] N—H⋯N hydrogen bonds connect the molecules, forming C(2)2(10) chains, which are further linked by C—H⋯π(arene) interactions into sheets. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
    • Compound Description: This compound exists as a new monoclinic polymorph, distinct from the previously reported monoclinic polymorph. [] The crystal structure consists of two independent molecules with slightly different dihedral angles between the rings. [] Intramolecular O—H⋯O hydrogen bonds involving the hydroxyl and carbonyl groups are observed. [] The molecules are linked by C—H⋯N interactions and weak C—H⋯π interactions. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea

    • Compound Description: In this compound, the pyrazole ring adopts specific dihedral angles with the phenyl and 4-hydroxyphenyl groups. [] The thiourea NH groups participate in intramolecular hydrogen bonds (N—H⋯O and N—H⋯Cl). [] Intermolecular hydrogen bonding between the phenolic OH and the pyrazole N atom links the molecules into a one-dimensional polymeric structure. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()

    2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile

    • Compound Description: This compound has distinct dihedral angles between the pyrazole ring and the attached phenyl and chloro-substituted phenyl rings. [] Disorder is observed in the methyl H atoms and one amino H atom. [] The crystal structure exhibits intermolecular N—H⋯N hydrogen bonding. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
    • Compound Description: These two compounds were identified as potential Staphylococcus aureus sortase A inhibitors through computational docking studies. [] They exhibited potent inhibitory activity against the enzyme, with MIC values of 108.2 µg/mL and 45.8 µg/mL, respectively. [] These molecules show promise as lead compounds in drug discovery efforts targeting bacterial virulence. []
    • Relevance: The compound (Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one shares a 1-phenyl-1H-pyrazol-5(4H)-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. They both feature a pyrazolone ring with a phenyl ring attached at the 1-position. [] ()
  • 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol

    • Compound Description: This compound acts as a ligand, forming Co(II) and Cu(II) complexes that have been studied for their DNA interaction, antibacterial activity, and theoretical properties. [] The complexes were characterized using various spectroscopic techniques, and their interaction with calf thymus DNA was investigated. [] The compounds showed potent inhibitory activity against bacterial strains such as Klebsiella pneumonia and Bacillus subtitles. [] DFT calculations were employed to optimize the structure of the ligand. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds have a substituted phenyl ring attached to the nitrogen atom of the pyrazole ring. [] ()

    Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate

    • Compound Description: This compound exists in the keto–enamine tautomeric form, stabilized by an intramolecular N—H⋯O hydrogen bond. [] The molecule also exhibits an intramolecular C—H⋯·O hydrogen bond. [] In the crystal structure, molecules are linked into chains via C—H⋯O hydrogen bonds. []
    • Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. They both have a pyrazolone ring with a phenyl ring attached to the 1-position. [] ()

    2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

    • Compound Description: This compound forms a dimer through N—H⋯O and C—H⋯O hydrogen bonds, creating R21(6) and R22(10) ring motifs. [] Intermolecular C—H⋯O hydrogen bonds connect the dimers. [] The molecule also exhibits an intramolecular C—H⋯O interaction. [] Additionally, positional disorder is observed in the pyrrolidine ring. []
    • Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring substituted at the 1-position. [] ()

    Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate

    • Compound Description: The compound adopts an enamine–keto form stabilized by an intramolecular N—H⋯O interaction, which generates an S(6) ring. [] The S(6) ring and the pyrazole ring are nearly coplanar. [] Extensive conjugation within the S(6) ring is suggested by bond lengths falling between typical single and double bond values. [] Notably, a thienyl-ring flip disorder is present in the structure. []
    • Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring attached to the 1-position. [] ()
    • Compound Description: In this compound, the central pyrazole ring exhibits distinct dihedral angles with the phenyl and methyl-substituted benzene rings. [] An intramolecular N—H⋯O hydrogen bond involves the amino group and carbonyl O atom. [] The crystal structure reveals π–π interactions between benzene and pyrazole rings, forming chains. [] Disorder is observed in the methyl group on the p-tolyl substituent. []
    • Relevance: This compound shares a 1-phenyl-1H-pyrazol-5(4H)-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring attached to the 1-position. [] ()
    • Compound Description: This compound was unexpectedly synthesized by ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide using sulfuric acid. [] The crystal structure includes two independent molecules of the compound and two disordered ether solvent molecules. [] This benzenesulfonic acid derivative exhibits antibacterial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
    • Relevance: While this compound doesn't share the core 1-phenyl-1H-pyrazole structure, it belongs to the sulfonamide class, similar to the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. The presence of a sulfonamide group (-SO2NH-) in both compounds signifies their shared chemical class, despite the structural differences in their core rings. [] ()

Properties

Product Name

methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate

IUPAC Name

methyl 4-[[3-(3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate

Molecular Formula

C24H18N4O5

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C24H18N4O5/c1-33-24(30)16-10-12-18(13-11-16)25-23(29)21-15-27(19-7-3-2-4-8-19)26-22(21)17-6-5-9-20(14-17)28(31)32/h2-15H,1H3,(H,25,29)

InChI Key

YOUCPCXVGFMMNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.